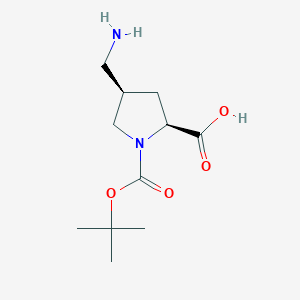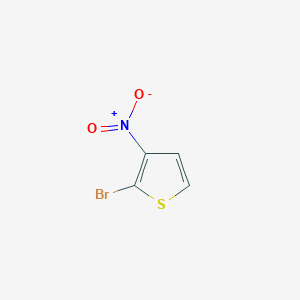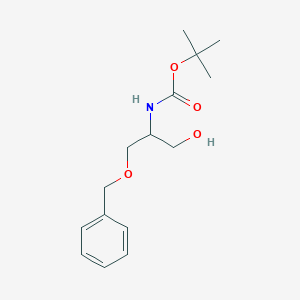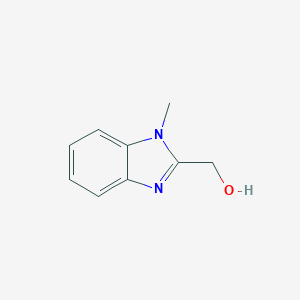
1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
This compound is a tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines . The 4-fluorophenyl group suggests the presence of a phenyl ring substituted with a fluorine atom at the 4th position.
Synthesis Analysis
While specific synthesis methods for this compound are not available, tetrahydroisoquinolines are typically synthesized through Pictet-Spengler reactions or modified Pictet-Spengler reactions . The fluorophenyl group could potentially be introduced through electrophilic aromatic substitution reactions.Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a tetrahydroisoquinoline core with a fluorophenyl group attached. Tetrahydroisoquinolines have a bicyclic structure with one aromatic ring and one saturated six-membered ring containing a nitrogen atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be similar to other tetrahydroisoquinolines and fluorophenyl compounds. The aromatic ring in the fluorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and electronegativity .Applications De Recherche Scientifique
Anti-Cancer Properties: Researchers have explored 4-F-THIQ derivatives as potential anti-cancer agents. These compounds exhibit promising activity against various cancer cell lines, including breast cancer . Further studies are needed to elucidate their mechanisms of action and optimize their efficacy.
Neurological Disorders: Isoquinoline derivatives, including tetrahydroisoquinolines, have been investigated for their neuroprotective effects. 4-F-THIQ may hold promise in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s .
Chemical Biology and Receptor Binding
- Estrogen Receptor Alpha (ERα) Binding : Molecular docking studies have shown that 4-F-THIQ has a binding affinity to the human estrogen alpha receptor (ERα) similar to that of 4-hydroxytamoxifen (4-OHT), a native ligand. ERα plays a crucial role in breast cancer progression, making this interaction relevant for drug design .
Organic Synthesis and Reaction Pathways
- Synthetic Routes : Researchers have synthesized 4-F-THIQ through a two-step process. First, they perform a one-pot three-component reaction under microwave irradiation to create a pyrazoline intermediate. Subsequently, oxidative aromatization of the pyrazoline yields the final pyrazole product .
Metabolism and Pharmacokinetics
- Metabolites : 4-F-THIQ may serve as a metabolite in drug metabolism studies. For instance, it is a major metabolite of niaparazine, a sedative and hypnotic drug .
Structure-Activity Relationships (SAR)
- Fluorine Substitution : Fluorinated compounds are popular in medicinal chemistry due to the stability of the C-F bond. The fluorine substitution in 4-F-THIQ can enhance protein-ligand binding affinity, which is relevant for drug design .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
For instance, some derivatives of 2-(4-fluorophenyl)imidazol-5-ones have shown good metabolic stability, kinetic solubility, lipophilicity, and passive permeability .
Result of Action
Similar compounds have shown to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8,15,17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPFRVUDEFFJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561526 | |
| Record name | 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
120086-34-2 | |
| Record name | 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)




![6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183356.png)


![Imidazo[1,2-a]pyridin-2-ylacetonitrile](/img/structure/B183362.png)
![1-Azabicyclo[2.2.2]octane-3-carbonitrile](/img/structure/B183365.png)

